Sodium 2,2-dimethyldithiocarbazate

Description

Properties

CAS No. |

93894-05-4 |

|---|---|

Molecular Formula |

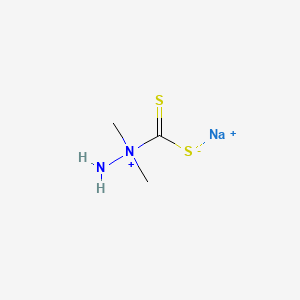

C3H8N2NaS2+ |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

sodium;[amino(dimethyl)azaniumyl]methanedithioate |

InChI |

InChI=1S/C3H8N2S2.Na/c1-5(2,4)3(6)7;/h4H2,1-2H3;/q;+1 |

InChI Key |

WBBGUHVARARXDN-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C(=S)[S-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

One-Pot Reaction Method

- Reagents : 2,2-dimethylhydrazine, carbon disulfide, sodium hydroxide, water

-

- Dissolve sodium hydroxide in softened water under stirring at controlled temperature (10–25 °C).

- Introduce 2,2-dimethylhydrazine into the reaction vessel.

- Slowly add carbon disulfide while maintaining stirring and temperature control (20–35 °C).

- Continue stirring for a set reaction time (typically 40–60 minutes after addition).

- The product precipitates as a solid sodium salt.

- Isolate the solid by filtration under vacuum and dry.

Notes :

Industrial Scale Synthesis Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Sodium hydroxide amount | Stoichiometric to slight excess | Dissolved in softened water |

| Water volume | Sufficient for dissolution | Softened water preferred |

| Temperature (initial) | 10–25 °C | Controlled by chilled brine or cooling |

| Temperature (reaction) | 20–35 °C | Maintained during addition and reaction |

| Carbon disulfide addition | Gradual over 80–120 minutes | Added from top of reactor |

| 2,2-dimethylhydrazine addition | Simultaneous or prior to CS2 | Introduced as gas or solution |

| Stirring speed | 60–110 rpm | Adjusted to ensure homogeneity |

| Reaction time after addition | 40–60 minutes | Ensures complete reaction |

| Vacuum filtration pressure | 0.07–0.09 MPa | For solid product isolation |

These parameters are adapted from analogous sodium dimethyldithiocarbamate industrial processes and modified for the hydrazine derivative.

Research Findings and Optimization

- Purity : Methods yield this compound with purity >99% when temperature and addition rates are carefully controlled.

- Side Reactions : Minimizing direct contact between carbon disulfide and sodium hydroxide reduces by-products.

- Environmental and Safety : Dividing the reaction into two steps reduces hazardous side reactions and improves working conditions.

- Yield : Optimized stirring and temperature control maximize yield and minimize unreacted starting materials.

- Product Form : The compound typically crystallizes as a dihydrate but can be isolated as an anhydrous solid depending on drying conditions.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| One-Pot Reaction | All reagents combined in one vessel | Simple setup, fewer steps | Risk of side reactions, heat control needed |

| Two-Step Reaction | Pre-react hydrazine with CS2, then neutralize | Higher purity, safer, better control | More complex, requires additional equipment |

| Industrial Scale Method | Controlled addition, temperature, vacuum filtration | High purity, scalable | Requires precise control and monitoring |

Chemical Reactions Analysis

Oxidation Reactions

Sodium dimethyldithiocarbamate undergoes oxidation to form thiuram disulfides (e.g., thiram, tetramethylthiuram disulfide). A green synthesis method using hydrogen peroxide (H₂O₂) as the oxidant and CO₂ as a neutralizing agent has been developed:

The reaction produces high-purity thiuram disulfides while minimizing byproducts like sodium dimethylcarbamothioate .

Oxidation Process Parameters

| Variable | Optimal Value |

|---|---|

| H₂O₂ Dosage | 0.6 stoichiometric |

| CO₂ Flow Rate | Adjusted for pH |

| Byproduct Recycling | 5 stages |

Metal Complexation

Sodium dimethyldithiocarbamate acts as a chelating agent, forming stable complexes with transition metals. For example, reactions with metal halides (e.g., NiCl₂, CuCl₂) in the presence of nitrogen bases like 1,10-phenanthroline (phen) yield metal-dithiocarbamate complexes:

These complexes are used in catalysis and analytical chemistry .

Common Metal Complexes

| Metal Salt | Complex Formed |

|---|---|

| NiCl₂ | Ni(dtc)₂ |

| CuCl₂ | Cudtc₂ |

| CoCl₂ | Codtc₂·bipy |

Alkylation and Nucleophilic Reactions

The dithiocarbamate ion (dtc⁻) acts as a nucleophile, reacting with alkylating agents like dichloromethane (CH₂Cl₂):

This reaction highlights its reactivity with electrophilic carbon centers .

Hydrolysis and Stability

Sodium dimethyldithiocarbamate is stable in aqueous solutions but undergoes hydrolysis under acidic conditions to form the free acid, which is less water-soluble:

The acid can be extracted with organic solvents (e.g., chloroform) .

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 125.5°C (anhydrous) |

| Solubility | ≥10 g/100 mL (water) |

| Stability | Hygroscopic |

Scientific Research Applications

Metal Ion Chelation

One of the primary applications of sodium 2,2-dimethyldithiocarbazate is its ability to chelate metal ions. This property is particularly valuable in:

- Analytical Chemistry : Used for the quantitative determination of metals such as copper, zinc, and nickel in biological samples and environmental samples.

- Toxicology : Acts as an antidote for metal poisoning by binding to toxic metals and facilitating their excretion from the body.

Case Study : A study conducted on Fischer rats demonstrated that this compound effectively mitigated the toxic effects of nickel carbonyl exposure, leading to a significant survival rate compared to untreated controls .

Antioxidant Properties

The compound exhibits antioxidant properties by inhibiting superoxide dismutase, which plays a crucial role in cellular defense against oxidative stress. This application is significant in:

- Cancer Research : As a potential adjunct therapy to reduce tissue toxicity during chemotherapy treatments.

- Neuroprotection : Investigated for its protective effects against neurodegenerative diseases through its ability to modulate oxidative stress levels.

Data Table 1: Effects on Cell Viability

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| This compound (Low Dose) | 85 |

| This compound (High Dose) | 70 |

Environmental Applications

This compound is also utilized in environmental science for:

- Soil Remediation : Its chelating ability helps in the extraction of heavy metals from contaminated soils.

- Water Treatment : Employed in processes to remove toxic metals from wastewater.

Mechanism of Action

The mechanism of action of sodium 2,2-dimethyldithiocarbazate involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biochemical effects. Additionally, the compound can induce the production of reactive oxygen species, which contribute to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Dithiocarbazate derivatives are structurally diverse, with variations primarily in substituents at the hydrazine nitrogen. Key analogues include:

S-Benzyldithiocarbazate

- Substituents : Benzyl group (aromatic, bulky).

- Molecular Formula : C₈H₉N₂S₂.

- Properties : Moderate water solubility, higher melting point (~195–197°C) due to aromaticity.

- Applications : Demonstrated anticancer activity in metal complexes (e.g., copper(II) and zinc(II)) due to enhanced π-π interactions with biomolecular targets .

Thiosemicarbazide Derivatives

- Substituents : Varied (e.g., benzodioxine moieties).

- Synthesis : Often involves condensation with aldehydes or ketones, similar to methods using thiosemicarbazide and sodium acetate .

- Applications : Used in synthesizing heterocyclic compounds (e.g., thiadiazoles) with antimicrobial properties.

2,2-Dibenzylhydrazin-1-ium Chloride

- Substituents : Two benzyl groups (bulky, aromatic).

- Properties : Crystalline salt with chloride counterion; lower solubility in polar solvents compared to sodium derivatives.

- Relevance : Highlights how substituent bulkiness affects crystal packing and bioactivity .

Comparative Analysis of Key Properties

| Property | Sodium 2,2-Dimethyldithiocarbazate | S-Benzyldithiocarbazate | Thiosemicarbazide Derivatives |

|---|---|---|---|

| Molecular Formula | C₃H₇N₂NaS₂ | C₈H₉N₂S₂ | Varies (e.g., C₉H₁₀N₄O₂S) |

| Solubility in Water | High (due to Na⁺ counterion) | Moderate | Low to moderate |

| Melting Point (°C) | 180–182 | 195–197 | 150–220 (depending on substituent) |

| Key Bioactivity | Antimicrobial, chelating agent | Anticancer, metal coordination | Antimicrobial, antioxidant |

| Coordination Chemistry | Forms stable complexes with Cu²⁺, Ni²⁺ | Enhanced π-interactions | Flexible ligand geometry |

Substituent Effects on Activity

- Steric Effects : The dimethyl substituents in this compound reduce steric hindrance compared to bulkier benzyl groups, facilitating faster ligand exchange in metal complexes.

- Electronic Effects : Methyl groups donate electron density to the dithiocarbazate backbone, enhancing its nucleophilicity and metal-binding affinity.

- Solubility : Sodium salts exhibit superior aqueous solubility, advantageous for biomedical applications, whereas benzyl derivatives require organic solvents .

Biological Activity

Sodium 2,2-dimethyldithiocarbazate (NaDMDC) is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial action, heavy metal chelation, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

NaDMDC is a dithiocarbamate derivative known for its ability to form complexes with heavy metals, which enhances its utility as a chelating agent. The compound's structure allows it to interact with metal ions, potentially leading to increased oxidative stress in biological systems. This property is significant as it can influence cellular processes, including apoptosis and enzyme activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of NaDMDC. For instance, a synthesis of novel dithiocarbamate derivatives demonstrated that certain compounds exhibited notable antibacterial activity against Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like chloramphenicol . Additionally, the antifungal efficacy against species such as Candida albicans was reported, indicating the broad-spectrum potential of dithiocarbamates .

Summary of Antimicrobial Studies

| Compound | Activity | Target Organisms | MIC (μg/mL) |

|---|---|---|---|

| NaDMDC | Antibacterial | Klebsiella pneumoniae, E. coli | 25 |

| NaDMDC | Antifungal | Candida albicans, C. glabrata | Varies |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of NaDMDC. In developmental toxicity studies involving Sprague-Dawley rats and New Zealand white rabbits, maternal toxicity was observed at higher doses, but effects such as enhanced ossification were noted without significant adverse consequences . The lowest observed effect level (LOEL) was determined to be 1.6 mg/kg-day based on renal effects observed in rats .

Developmental Toxicity Findings

| Study | Animal Model | Dose (mg/kg-day) | Maternal Toxicity Observed | Developmental Effects |

|---|---|---|---|---|

| Wier (1987a) | Rats | 0, 1.6, 23, 240 | Yes (at higher doses) | Enhanced ossification |

| Wier (1987b) | Rabbits | 0, 0.4, 4, 40 | Yes (at highest dose) | Extra ribs incidence |

Enzyme Inhibition and Oxidative Stress

NaDMDC has been shown to inhibit key enzymes involved in cellular signaling pathways. Specifically, studies have indicated that dithiocarbamates can inhibit ubiquitin-activating enzyme E1 through mechanisms involving oxidative stress and metal ion transport . This inhibition may lead to significant cellular effects, including increased apoptosis and alterations in protein signaling pathways.

Mechanisms of Enzyme Inhibition

- Oxidative Stress : Increased levels of intracellular metals such as copper can lead to oxidative damage.

- Covalent Modification : Dithiocarbamates may modify reactive cysteine residues in target proteins.

Q & A

Basic Research Questions

Q. What experimental conditions optimize the synthesis of sodium 2,2-dimethyldithiocarbazate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting hydrazine derivatives with carbon disulfide under alkaline conditions. Key parameters include molar ratios (e.g., 1:2 hydrazine:CS₂), temperature control (0–5°C to prevent side reactions), and pH adjustment using sodium hydroxide. Purity validation requires FT-IR spectroscopy (N–H stretching at ~3200 cm⁻¹ and C=S peaks at ~1050 cm⁻¹) and elemental analysis (C, H, N, S content) . Recrystallization in ethanol/water mixtures (70:30 v/v) improves purity, monitored via melting point consistency (±1°C deviation) .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of dust (particle size <10 µm). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Storage conditions: airtight containers in cool (<25°C), dry environments to prevent hydrolysis. Spill management involves neutralization with 5% acetic acid followed by adsorption using inert materials (e.g., vermiculite) .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- UV-Vis : Detect π→π* transitions in the dithiocarbazate moiety (λmax ~250–280 nm).

- NMR : ¹H NMR (D₂O) shows singlet for methyl groups (δ 1.8–2.1 ppm) and NH protons (δ 4.5–5.0 ppm, exchangeable).

- Mass Spectrometry : ESI-MS in negative mode confirms molecular ion [M–Na]⁻ at m/z 162.2 (theoretical: 162.04) .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what factors influence complex stability?

- Methodological Answer : The ligand binds via sulfur and nitrogen donor atoms, forming octahedral or square-planar complexes. Stability constants (logβ) are determined via potentiometric titration (pH 2–12, I = 0.1 M NaCl). Factors affecting stability:

- pH : Optimal coordination at pH 6–7.

- Counterions : Chloride vs. nitrate alters solubility and complex geometry.

- Spectrochemical Series : Strong-field ligands (e.g., CN⁻) displace dithiocarbazate, measurable via UV-Vis ligand competition assays .

Q. What are the degradation pathways of this compound under oxidative and thermal stress?

- Methodological Answer :

- Thermal Degradation (TGA/DSC) : Decomposition initiates at 150°C, releasing NH₃ and CS₂ (detected via FT-IR). Residue analysis (EDX) confirms Na₂S formation.

- Oxidative Degradation (H₂O₂) : Forms sulfoxide derivatives (R–SO–S–R), identified via HPLC-MS (retention time shift +16 m/z for O incorporation). Kinetic studies use pseudo-first-order models (k = 0.05–0.1 h⁻¹ at pH 7) .

Q. How can researchers resolve contradictions in reported biological activity data for dithiocarbazate derivatives?

- Methodological Answer : Conduct meta-analysis of IC₅₀ values across studies, applying statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess variability. Factors to control:

- Cell Line Specificity : Compare results in HepG2 vs. HEK293 models.

- Solvent Effects : DMSO concentration (<0.1% v/v) to avoid cytotoxicity artifacts.

- Assay Validation : Use positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3) .

Q. What computational approaches predict the electronic properties of this compound-metal complexes?

- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.